4-Amino-3-penten-2-one

Description

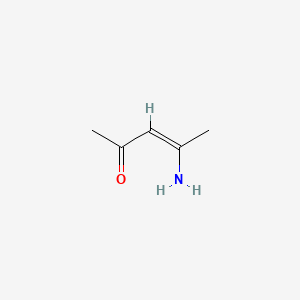

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-aminopent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLAYKKXCYSJSF-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310080 | |

| Record name | (3Z)-4-Amino-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23652-84-8, 1118-66-7 | |

| Record name | (3Z)-4-Amino-3-penten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23652-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylacetonamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-4-Amino-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-penten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-penten-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Amino-3-penten-2-one. Also known by synonyms such as Acetylacetonamine and Fluoral-P, this enaminone is a valuable building block in organic synthesis and a reagent in analytical chemistry. This document details its physicochemical properties, spectroscopic data, and key structural characteristics, including its prominent tautomerism. Experimental protocols for its synthesis and characterization are also discussed, providing a valuable resource for researchers in chemistry and drug development.

Chemical Properties

This compound is a stable, low-melting solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | (3Z)-4-aminopent-3-en-2-one |

| Synonyms | Acetylacetonamine, Fluoral-P |

| CAS Number | 1118-66-7 |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Appearance | Yellowish crystalline solid |

| Melting Point | 38-43 °C |

| Boiling Point | 130-131 °C (at 760 mmHg), 104 °C (at 16 mmHg)[1] |

| Solubility | Soluble in ether |

| InChI | InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3- |

| InChIKey | OSLAYKKXCYSJSF-ARJAWSKDSA-N |

| SMILES | C/C(=C\C(=O)C)/N |

Chemical Structure and Tautomerism

The structure of this compound is characterized by a conjugated system involving a carbon-carbon double bond, a carbonyl group, and an amino group. This arrangement gives rise to significant electronic delocalization and is responsible for its chemical reactivity. The IUPAC name, (3Z)-4-aminopent-3-en-2-one, specifies the Z configuration around the C3-C4 double bond, where the amino group and the acetyl group are on the same side of the double bond.

A critical aspect of the structure of this compound is its existence as a mixture of tautomers in solution. The primary tautomeric equilibrium is between the imine and enamine forms, a phenomenon characteristic of β-enaminones.[2][3][4][5] The enamine tautomer is generally the more stable form due to the formation of a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, creating a pseudo-aromatic six-membered ring.

Caption: Imine-Enamine Tautomerism in this compound.

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Methyl protons (C1 and C5): Two singlets are expected for the two methyl groups. The methyl group attached to the carbonyl (C1) would likely appear at a different chemical shift than the methyl group attached to the double bond (C5).

-

Vinyl proton (C3-H): A singlet for the proton on the carbon-carbon double bond.

-

Amine protons (N-H): A broad signal for the two protons of the amino group. The chemical shift of this signal can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR):

-

Carbonyl carbon (C2): A signal in the downfield region, characteristic of a ketone carbonyl.

-

Olefinic carbons (C3 and C4): Two signals for the sp² hybridized carbons of the double bond.

-

Methyl carbons (C1 and C5): Two signals for the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The spectrum is available on the NIST WebBook.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretch |

| ~1610 | Strong | C=O stretch |

| ~1560 | Strong | C=C stretch |

| ~1400 - 1350 | Medium | C-H bend (methyl) |

The broadness of the N-H stretching band is indicative of hydrogen bonding. The carbonyl (C=O) stretching frequency is lower than that of a typical saturated ketone due to conjugation with the double bond and the amino group.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 99, corresponding to its molecular weight. The fragmentation pattern can provide further structural information.

| m/z | Proposed Fragment Ion |

| 99 | [C₅H₉NO]⁺ (Molecular Ion) |

| 84 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 57 | [M - C₂H₂O]⁺ (Loss of ketene) or [CH₃CO-CH=C=NH₂]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of acetylacetone (B45752) with ammonia (B1221849).[7]

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Concentrated aqueous ammonia

-

Diethyl ether

-

Sodium chloride

Procedure:

-

In a flask, a mixture of acetylacetone (e.g., 2.0 g) and concentrated ammonia (e.g., 20 mL) is heated on a steam bath for approximately 15 minutes in an open flask. Alternatively, the reaction mixture can be allowed to stand in a closed flask at room temperature for 24 hours.[7]

-

The resulting yellow solution is saturated with sodium chloride.

-

The aqueous solution is extracted with diethyl ether.

-

The ether extracts are combined and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 4-aminopent-3-en-2-one (B1295262) can be recrystallized from cold diethyl ether to afford a crystalline solid.[7]

Caption: General workflow for the synthesis of this compound.

Applications

This compound, often referred to as Fluoral-P, is a well-known reagent for the sensitive and specific determination of formaldehyde (B43269).[1] The reaction between formaldehyde and this compound in the presence of an excess of ammonia or an amine yields a dihydropyridine (B1217469) derivative which is highly fluorescent. This reaction forms the basis of a common analytical method for quantifying formaldehyde in various samples, including air and biological fluids.

Safety Information

This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile chemical compound with interesting structural features, most notably its imine-enamine tautomerism. Its well-defined chemical and physical properties, along with its straightforward synthesis, make it a valuable tool for both synthetic and analytical chemists. This technical guide provides a solid foundation of its core characteristics for researchers and professionals in related scientific fields.

References

- 1. frinton.com [frinton.com]

- 2. The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]

- 5. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]

- 6. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

- 7. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 4-Amino-3-penten-2-one (CAS: 1118-66-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-penten-2-one (CAS: 1118-66-7), a versatile enaminone compound. The document details its physicochemical properties, synthesis, and primary application as a sensitive reagent for the fluorometric and spectrophotometric determination of aldehydes, particularly formaldehyde (B43269). Detailed experimental protocols for its synthesis and use in formaldehyde quantification are provided. Furthermore, this guide explores the broader context of enaminones as valuable scaffolds in medicinal chemistry and drug development, highlighting the potential of this compound as a building block for the synthesis of novel therapeutic agents.

Introduction

This compound, also known as acetylacetonamine or Fluoral-P, is an organic compound characterized by a conjugated system comprising an amino group and a ketone.[1] This enaminone structure imparts unique chemical reactivity, making it a valuable tool in analytical chemistry and a potential precursor in organic synthesis. Its most prominent application lies in the highly sensitive detection of formaldehyde, a ubiquitous environmental pollutant and a biologically relevant endogenous molecule.[2][3] The reaction of this compound with formaldehyde, a variation of the Hantzsch dihydropyridine (B1217469) synthesis, yields a highly fluorescent and colored product, allowing for precise quantification.[2][4]

While the direct biological activities of this compound are not extensively documented, the broader class of enaminones is recognized for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This positions this compound as a molecule of interest for drug development professionals as a potential scaffold or starting material for the synthesis of novel bioactive compounds.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1118-66-7 | [5] |

| Molecular Formula | C₅H₉NO | [5] |

| Molecular Weight | 99.13 g/mol | [5] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 38-41 °C | [3] |

| Boiling Point | 130-131 °C | [3] |

| Solubility | Soluble in polar solvents | [1] |

Table 2: Spectroscopic Data

| Technique | Key Features | Reference(s) |

| FT-IR | Melt (Liquid) and ATR-Neat spectra available. | [5] |

| Raman | FT-Raman spectrum available. | [5] |

| UV/Visible | UV/Visible spectrum available. | [5] |

| Mass Spectrometry | Electron ionization mass spectrum available. | [5] |

Synthesis of this compound

This compound is typically synthesized through the condensation reaction of acetylacetone (B45752) (2,4-pentanedione) with ammonia (B1221849).

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Aqueous ammonia (28-30%)

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve acetylacetone in ethanol.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add an equimolar amount of concentrated aqueous ammonia to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or distillation under reduced pressure to obtain pure this compound as a crystalline solid.

Expected Yield: ~70-80%

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Formaldehyde Determination

The reaction of this compound with formaldehyde is a well-established method for its quantification. This reaction, based on the Hantzsch synthesis, involves the condensation of formaldehyde with two equivalents of this compound to form a lutidine derivative, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL). DDL is a yellow-colored compound with strong fluorescence, allowing for both spectrophotometric and fluorometric detection.[2]

Reaction Mechanism

The reaction proceeds via a multi-step mechanism involving the formation of an enamine from this compound, followed by a Michael addition to an α,β-unsaturated carbonyl compound formed in situ from another molecule of this compound and formaldehyde. The resulting intermediate then cyclizes and dehydrates to form the stable dihydropyridine ring of DDL.

Experimental Protocol: Spectrophotometric Determination of Formaldehyde

Materials:

-

This compound (Fluoral-P) reagent solution: Dissolve 0.2 g of this compound in 100 mL of 0.1 M acetate (B1210297) buffer (pH 6.0).

-

Formaldehyde standard solutions of known concentrations.

-

Sample solution containing an unknown concentration of formaldehyde.

-

UV-Vis Spectrophotometer.

-

Cuvettes.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Calibration Curve:

-

Pipette known volumes of formaldehyde standard solutions into a series of volumetric flasks.

-

To each flask, add a fixed volume of the this compound reagent solution.

-

Dilute to the mark with distilled water and mix well.

-

Allow the reaction to proceed for 30-60 minutes at room temperature.

-

Measure the absorbance of each solution at 412-420 nm against a reagent blank.

-

Plot a calibration curve of absorbance versus formaldehyde concentration.

-

-

Analysis of Unknown Sample:

-

Pipette a known volume of the sample solution into a volumetric flask.

-

Add the same fixed volume of the this compound reagent solution.

-

Dilute to the mark with distilled water and mix well.

-

Allow the reaction to proceed for the same amount of time as the standards.

-

Measure the absorbance of the sample solution at the same wavelength.

-

Determine the concentration of formaldehyde in the sample by interpolating the absorbance value on the calibration curve.

-

Quantitative Data:

-

Limit of Detection (LOD): Typically in the low micromolar (µM) range.

-

Linear Range: Dependent on the specific conditions, but generally spans several orders of magnitude.

-

Molar Absorptivity of DDL: Approximately 8000 L mol⁻¹ cm⁻¹ at 412 nm.

Formaldehyde Detection Workflow

Caption: Workflow for the quantification of formaldehyde.

Relevance in Drug Development

While this compound is primarily recognized for its analytical applications, its core structure, the enaminone scaffold, is of significant interest to medicinal chemists. Enaminones are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.

The enaminone moiety possesses a unique electronic distribution, with a nucleophilic nitrogen atom and an electrophilic carbonyl group, allowing for diverse chemical modifications. This versatility has been exploited to synthesize a variety of heterocyclic compounds with demonstrated biological activities, including:

-

Anticonvulsant

-

Anti-inflammatory

-

Antimicrobial

-

Anticancer

Although specific biological studies on this compound are limited, its simple structure and ease of synthesis make it an attractive starting material for the development of compound libraries for high-throughput screening. Drug development professionals can utilize this compound as a scaffold to introduce various substituents and explore the structure-activity relationships of novel enaminone derivatives.

Safety and Handling

This compound is classified as an irritant.[5] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statements |

| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 |

| H319: Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338, P337+P313 |

| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with a well-established role in analytical chemistry for the sensitive detection of formaldehyde. Its synthesis is straightforward, and the analytical methods employing it are robust and reliable. For researchers and scientists in drug development, this compound represents an accessible and modifiable enaminone scaffold, offering a starting point for the exploration of new chemical entities with potential therapeutic applications. Further investigation into the biological activities of derivatives of this compound is a promising avenue for future research.

References

Spectroscopic Profile of Acetylacetonamine (4-Amino-3-penten-2-one): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acetylacetonamine (4-Amino-3-penten-2-one), a key intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental protocols, and a logical workflow for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Acetylacetonamine. This data is essential for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.9 | s | CH₃ (C5) |

| ~2.0 | s | CH₃ (C1) |

| ~4.9 | s | CH (C3) |

| ~5.0 - 10.0 | br s | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 20.1 | C1 |

| 28.6 | C5 |

| 96.0 | C3 |

| 162.8 | C4 |

| 195.0 | C2 (C=O) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H Stretch |

| 2920 - 2980 | Medium | C-H Stretch (Aliphatic) |

| 1610 | Strong | C=O Stretch (Conjugated Ketone) |

| 1560 | Strong | C=C Stretch / N-H Bend |

| 1420 | Medium | C-H Bend (CH₃) |

| 1270 | Medium | C-N Stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 99 | 100 | [M]⁺ (Molecular Ion) |

| 84 | ~50 | [M - CH₃]⁺ |

| 56 | ~40 | [M - CH₃CO]⁺ |

| 42 | ~60 | [CH₃CNH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize Acetylacetonamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Acetylacetonamine.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of Acetylacetonamine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse angle: 45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or higher, depending on sample concentration.

-

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Acetylacetonamine.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid Acetylacetonamine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Acetylacetonamine.

Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) system for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of Acetylacetonamine in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on the GC column.

-

Typical GC conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

The eluting compound enters the mass spectrometer.

Mass Spectrometry Data Acquisition (Electron Ionization - EI):

-

The molecules are ionized by a high-energy electron beam.

-

Typical EI-MS parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 35 - 300.

-

Scan speed: 1-2 scans/second.

-

-

The resulting ions are separated by the mass analyzer and detected.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Acetylacetonamine.

An In-depth Technical Guide to the Physical Properties of 4-Amino-3-penten-2-one

This guide provides a comprehensive overview of the physical properties of 4-Amino-3-penten-2-one (B74499), specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.

Physical Properties of this compound

This compound, also known as acetylacetonamine, is a chemical compound with the formula C5H9NO.[1][2] It is a low-melting solid.[3] The physical properties of this compound, particularly its melting and boiling points, can vary slightly depending on its purity and the experimental conditions under which they are measured.

The following tables summarize the reported melting and boiling points for this compound from various sources.

Table 1: Melting Point of this compound

| Melting Point (°C) | Source(s) |

| 36 - 41 | Fisher Scientific, Chembeez[2][4] |

| 38 | ChemBK, Frinton Laboratories[1][3] |

| 38 - 39 | Cromwell and Watson, 1949 (cited by NIST)[5] |

| 39 | Stenutz[6] |

| 42 - 43 | Convenient syntheses of 4-Aminopent-3-en-2-one and its copper and nickel complexes[7] |

Table 2: Boiling Point of this compound

| Boiling Point (°C) | Pressure | Source(s) |

| 104 | 16 mmHg | Frinton Laboratories[3] |

| 130 - 131 | Not Specified | ChemBK[1] |

| 209 - 213 | Not Specified | Fisher Scientific, Chembeez[2][4] |

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The following protocol is a general method that can be used to determine the melting point of this compound using a capillary tube method, often employed with a Mel-Temp apparatus or similar device.[8]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: If the this compound sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Tap the sealed bottom of the tube on a hard surface to pack the solid down.[9] Repeat until you have a packed column of about 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the apparatus. If the approximate melting point is known, the temperature can be raised rapidly to about 15-20°C below the expected melting point. Then, the heating rate should be slowed to 1-2°C per minute to ensure accurate measurement.[8][10]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This range is the melting point of the sample.

-

Repeat: For accuracy, it is advisable to repeat the measurement with a fresh sample in a new capillary tube.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The following protocol describes the determination of the boiling point of this compound using a micro boiling point method.

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block or oil bath)

-

Stand and clamp

Procedure:

-

Sample Preparation: Place a few drops of liquid this compound into a small test tube or fusion tube.

-

Capillary Inversion: Place a capillary tube with the sealed end upwards into the test tube containing the sample.[11][12]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., an aluminum block or oil bath).

-

Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Observation and Recording: Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. At this point, stop heating. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point of the substance.[11]

-

Pressure Correction: If the atmospheric pressure is not at sea level (760 mmHg), the observed boiling point may need to be corrected.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. frinton.com [frinton.com]

- 4. This compound, 96%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 5. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. davjalandhar.com [davjalandhar.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 4-Amino-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-3-penten-2-one. This enaminone is a valuable building block in organic synthesis, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This document presents a detailed examination of its NMR data, experimental protocols, and the underlying chemical principles governing its spectral features.

Chemical Structure and Tautomerism

This compound, also known as acetylacetonamine, is a vinylogous amide that can exist in tautomeric forms. The predominant form is the (Z)-isomer, which is stabilized by an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. This hydrogen bonding significantly influences the chemical shifts observed in the NMR spectra.

Caption: Molecular structure of this compound.

The presence of the enamine-keto tautomer is a key feature. The equilibrium between the tautomeric forms can be influenced by factors such as the solvent and temperature.

Caption: Tautomeric equilibrium of this compound.

Quantitative NMR Data

The following tables summarize the reported 1H and 13C NMR spectral data for (Z)-4-Amino-3-penten-2-one. The data is referenced from Magn. Reson. Chem., 1997 , 35, 21.

1H NMR Spectral Data

| Signal | Chemical Shift (δ) in CDCl3 (ppm) | Multiplicity | Integration | Assignment |

| 1 | 1.90 | Singlet | 3H | CH3 (C5) |

| 2 | 1.95 | Singlet | 3H | CH3 (C1) |

| 3 | 4.90 | Singlet | 1H | CH (C3) |

| 4 | 5.0 (broad) | Singlet | 1H | NH |

| 5 | 9.0 (broad) | Singlet | 1H | NH (H-bonded) |

| Signal | Chemical Shift (δ) in DMSO-d6 (ppm) | Multiplicity | Integration | Assignment |

| 1 | 1.78 | Singlet | 3H | CH3 (C5) |

| 2 | 1.83 | Singlet | 3H | CH3 (C1) |

| 3 | 4.80 | Singlet | 1H | CH (C3) |

| 4 | 6.7 (broad) | Singlet | 2H | NH2 |

13C NMR Spectral Data

| Signal | Chemical Shift (δ) in CDCl3 (ppm) | Assignment |

| 1 | 18.7 | CH3 (C1) |

| 2 | 28.5 | CH3 (C5) |

| 3 | 96.0 | CH (C3) |

| 4 | 162.5 | C-NH2 (C4) |

| 5 | 195.0 | C=O (C2) |

| Signal | Chemical Shift (δ) in DMSO-d6 (ppm) | Assignment |

| 1 | 18.2 | CH3 (C1) |

| 2 | 27.9 | CH3 (C5) |

| 3 | 94.9 | CH (C3) |

| 4 | 162.2 | C-NH2 (C4) |

| 5 | 193.3 | C=O (C2) |

Experimental Protocols

The following is a general protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Homogenization: Vortex the NMR tube until the sample is completely dissolved.

-

Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added, although modern spectrometers can reference the residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For 1H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): Approximately 16 ppm.

For 13C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): Approximately 240 ppm.

Caption: A flowchart of the typical experimental workflow for NMR analysis.

Spectral Interpretation and Logical Relationships

The interpretation of the NMR spectra of this compound relies on understanding the relationship between the chemical structure and the resulting signals.

-

1H NMR: The two methyl groups (C1 and C5) are in different chemical environments and thus appear as two distinct singlets. The vinyl proton (C3-H) appears as a singlet in the olefinic region. The two amino protons are non-equivalent in CDCl3 due to the intramolecular hydrogen bond, with the hydrogen-bonded proton appearing significantly downfield. In DMSO-d6, a more polar solvent that disrupts intramolecular hydrogen bonding, the two amino protons become more equivalent and appear as a single broad signal.

-

13C NMR: The spectrum shows five distinct carbon signals, corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C2) is the most deshielded and appears furthest downfield. The two methyl carbons (C1 and C5) appear in the aliphatic region, and the two sp2 hybridized carbons of the double bond (C3 and C4) appear in the olefinic region.

The following diagram illustrates the logical connections in assigning the NMR signals to the molecular structure.

Caption: Logical relationships between the molecular structure and NMR signals.

This guide provides a foundational understanding of the 1H and 13C NMR spectra of this compound. For more advanced applications, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed to further confirm the structural assignments.

A Predictive Guide to the Vibrational Spectroscopy of 4-Amino-3-penten-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-penten-2-one, an enaminone of significant interest in synthetic chemistry and as a precursor for various pharmaceuticals, possesses a rich vibrational spectrum that is instrumental in its characterization. This technical guide provides a detailed examination of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopy of this compound. In the absence of a complete, formally published vibrational assignment for this molecule, this document serves as a predictive guide, leveraging established group frequencies, data from analogous compounds, and spectroscopic principles to interpret its vibrational modes. Detailed experimental protocols for acquiring high-quality spectra are presented, alongside a logical framework for spectral analysis.

Introduction

This compound (also known as acetylacetonamine) is a vinylogous amide that features a conjugated system involving a carbonyl group, a carbon-carbon double bond, and an amino group. This arrangement leads to electron delocalization and intramolecular hydrogen bonding, which significantly influences its chemical reactivity and spectroscopic properties. Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure, bonding, and functional groups of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment. It is particularly sensitive to polar bonds such as C=O and N-H.[1][2] In contrast, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the polarizability of a molecule.[2] It is often more effective for identifying non-polar bonds, like C=C, and provides complementary information to FT-IR.[2]

This guide will detail the expected vibrational frequencies for this compound, present standardized experimental protocols for spectral acquisition, and provide visual workflows to aid in the understanding of the analytical process.

Predicted Vibrational Spectra

The interpretation of the FT-IR and Raman spectra of this compound relies on identifying the characteristic vibrations of its constituent functional groups. The molecule's conjugated system (O=C−C=C−N) and the potential for intramolecular hydrogen bonding between the N-H and C=O groups cause significant shifts in the frequencies of these groups compared to their unconjugated counterparts. The following tables summarize the predicted vibrational modes based on data from similar compounds and established spectroscopic correlations.

Table 1: Predicted FT-IR Vibrational Data for this compound

| Expected Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3200 | Medium-Strong, Broad | ν_as_(N-H) and ν_s_(N-H) | Amino (N-H) |

| 3100 - 3000 | Medium-Weak | ν(=C-H) | Vinyl C-H |

| 2980 - 2850 | Medium-Weak | ν_as_(C-H) and ν_s_(C-H) | Methyl (CH₃) |

| 1625 - 1590 | Strong | ν(C=O) + ν(C=C) | Conjugated Ketone (C=O), Alkene (C=C) |

| 1580 - 1540 | Strong | δ(N-H) | Amino (N-H) Bending |

| 1450 - 1420 | Medium | δ_as_(CH₃) | Methyl (CH₃) Bending |

| 1370 - 1350 | Medium-Strong | δ_s_(CH₃) | Methyl (CH₃) Bending |

| 1300 - 1250 | Medium-Strong | ν(C-N) + ν(C-C) | C-N and C-C Stretch |

| 850 - 750 | Medium, Broad | ω(N-H) | Amino (N-H) Wagging |

Abbreviations: ν, stretching; ν_as_, asymmetric stretching; ν_s_, symmetric stretching; δ, in-plane bending (scissoring); ω, out-of-plane bending (wagging).

Table 2: Predicted Raman Vibrational Data for this compound

| Expected Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3200 | Weak | ν_as_(N-H) and ν_s_(N-H) | Amino (N-H) |

| 3100 - 3000 | Medium | ν(=C-H) | Vinyl C-H |

| 2980 - 2850 | Strong | ν_as_(C-H) and ν_s_(C-H) | Methyl (CH₃) |

| 1620 - 1580 | Very Strong | ν(C=C) + ν(C=O) | Alkene (C=C), Conjugated Ketone (C=O) |

| 1580 - 1540 | Medium | δ(N-H) | Amino (N-H) Bending |

| 1450 - 1420 | Medium | δ_as_(CH₃) | Methyl (CH₃) Bending |

| 1370 - 1350 | Strong | δ_s_(CH₃) | Methyl (CH₃) Bending |

| 1300 - 1250 | Strong | ν(C-C) + ν(C-N) | C-C and C-N Stretch |

| ~520 | Medium | Skeletal Deformation | Molecular Backbone |

Interpretation of Key Vibrational Regions:

-

N-H Stretching Region (3450 - 3200 cm⁻¹): Primary amines typically show two bands in this region corresponding to asymmetric and symmetric N-H stretching.[3] These bands are expected to be broad due to hydrogen bonding and will be more prominent in the IR spectrum than in the Raman spectrum.[4]

-

C-H Stretching Region (3100 - 2850 cm⁻¹): The vinyl (=C-H) stretch is expected at a higher frequency (above 3000 cm⁻¹) than the methyl (C-H) stretches.[5] The symmetric and asymmetric stretches of the two methyl groups will appear below 3000 cm⁻¹ and are typically stronger in the Raman spectrum.

-

Conjugated System Region (1625 - 1540 cm⁻¹): This is the most characteristic region for this molecule. Due to the strong electronic coupling in the O=C-C=C-N system, the C=O and C=C stretching vibrations are not isolated. Instead, they mix to produce strong bands. The C=O stretch is shifted to a lower frequency from the typical ~1715 cm⁻¹ for a saturated ketone due to conjugation.[6][7] Similarly, the C=C stretch is also shifted. These coupled vibrations are expected to be very strong in both IR and Raman spectra. The N-H bending (scissoring) mode also appears in this region, often as a strong band in the IR spectrum.[8]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of bands arising from methyl bending, C-N and C-C stretching, and various other bending and skeletal modes. The symmetric and asymmetric bending modes of the CH₃ groups are expected to be prominent.[9] The C-N stretching vibration is also found here and is often coupled with other modes.

Experimental Protocols

To obtain reliable and reproducible spectra, standardized experimental procedures are crucial. The following protocols are based on common laboratory practices and instrumentation mentioned in public databases for this compound, such as a Bruker Tensor 27 FT-IR and a Bruker MultiRAM FT-Raman spectrometer.[10]

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

This compound is a low-melting solid. The simplest method is to acquire the spectrum of the neat liquid (melt).

-

Gently warm the solid sample a few degrees above its melting point (~40-43°C) until it becomes a clear liquid.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid or a drop of the melt directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition (Example: Bruker Tensor 27):

-

Mode: Transmission (for melt between salt plates) or ATR.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Detector: Deuterated Triglycine Sulfate (DTGS).

-

Beamsplitter: KBr.

-

Scans: Co-add 32 scans for a good signal-to-noise ratio.

-

Background: Record a background spectrum of the empty sample compartment (or the clean, empty ATR crystal) before running the sample.

-

-

Data Processing:

-

Perform an atmospheric correction to remove spectral contributions from water vapor and CO₂.

-

For ATR data, apply an ATR correction if necessary to make the spectrum comparable to a transmission spectrum.

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

FT-Raman Spectroscopy Protocol

-

Sample Preparation:

-

Place a small amount of the solid this compound into a glass capillary tube or an NMR tube.

-

Alternatively, place the solid in a small aluminum sample cup.

-

-

Instrumentation and Data Acquisition (Example: Bruker MultiRAM):

-

Excitation Source: Nd:YAG laser (1064 nm).

-

Laser Power: 100 - 300 mW (use the lowest power necessary to obtain a good signal and avoid sample fluorescence or degradation).

-

Spectral Range: 3600 - 100 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Detector: Germanium (Ge) detector, cooled with liquid nitrogen.

-

Scans: Co-add 128 to 256 scans for a high-quality spectrum.

-

-

Data Processing:

-

Perform baseline correction to remove any background fluorescence.

-

Normalize the spectrum if comparing relative peak intensities.

-

Perform peak picking to determine the precise Raman shifts.

-

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical processes involved in the spectroscopic analysis.

References

- 1. nuance.northwestern.edu [nuance.northwestern.edu]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elixirpublishers.com [elixirpublishers.com]

- 10. This compound | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 4-Amino-3-penten-2-one (C₅H₉NO), a compound of interest in various chemical and pharmaceutical research fields. This document outlines the interpretation of its electron ionization mass spectrum, proposes fragmentation pathways, and presents a representative experimental protocol for its analysis.

Introduction to this compound

This compound, also known as acetylacetonamine, is an enaminone compound with a molecular weight of 99.13 g/mol .[1][2] Its structure, containing an amine, a ketone, and a carbon-carbon double bond, leads to a distinct fragmentation pattern in mass spectrometry, which can be used for its identification and structural elucidation. Understanding this pattern is crucial for researchers working with this and similar molecules.

Mass Spectral Data

The primary method for the mass spectrometry of this compound is electron ionization (EI), often coupled with gas chromatography (GC-MS).[1][3] Upon ionization, the molecule forms a molecular ion (M⁺•) which then undergoes fragmentation. The resulting mass spectrum displays a series of peaks, with the most intense peak known as the base peak.

Table 1: Key Mass Spectral Data for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity (%) |

| 99 | [C₅H₉NO]⁺• (Molecular Ion) | 35 |

| 84 | [M - CH₃]⁺ | 100 (Base Peak) |

| 68 | [M - OCH₃]⁺ or [M - NH₂ - CH₃]⁺ | 20 |

| 56 | [C₃H₄O]⁺• or [C₃H₆N]⁺ | 65 |

| 43 | [CH₃CO]⁺ | 80 |

| 42 | [C₂H₄N]⁺ or [C₃H₆]⁺• | 75 |

Note: Relative intensities are estimated from the NIST EI mass spectrum and may vary slightly between instruments.[4][5]

Interpretation of the Mass Spectrum and Fragmentation Pathways

The electron ionization mass spectrum of this compound is characterized by several key fragments that provide structural information. The fragmentation is driven by the presence of the amino and keto functional groups, which influence the cleavage of adjacent bonds.[6][7]

-

Molecular Ion (m/z 99): The peak at m/z 99 corresponds to the intact molecular ion [C₅H₉NO]⁺•. Its presence, with a moderate intensity, confirms the molecular weight of the compound.

-

Base Peak (m/z 84): The most abundant ion in the spectrum is at m/z 84. This peak is attributed to the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for ketones known as alpha-cleavage.[6] The resulting ion is a stable, conjugated acylium ion.

-

Fragment at m/z 56: This significant peak likely arises from the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, leading to the formation of a [C₃H₆N]⁺ ion.

-

Fragment at m/z 43: A prominent peak is observed at m/z 43, which is characteristic of an acetyl group, [CH₃CO]⁺. This acylium ion is formed by the cleavage of the bond between the carbonyl carbon and the adjacent vinylic carbon.[8]

-

Fragment at m/z 42: This peak can be attributed to the formation of [C₂H₄N]⁺ through a rearrangement and cleavage process.

The proposed fragmentation pathways are visualized in the diagram below.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] The following protocol provides a representative methodology.

4.1. Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[10]

-

Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter before transferring to an autosampler vial.

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Range: Scan from m/z 35 to 200.

4.3. Data Acquisition and Analysis

-

Acquire the data using the instrument's software.

-

Integrate the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for the integrated peak.

-

Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation of identity.[5]

-

Analyze the fragmentation pattern to confirm the structure.

The overall experimental workflow is depicted in the following diagram.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry analysis of this compound by electron ionization provides a reproducible and informative fragmentation pattern that is highly useful for its identification. The key fragments at m/z 84 (base peak), 56, and 43 are characteristic of its enaminone structure. The experimental protocol outlined in this guide provides a robust method for the analysis of this compound in a research or drug development setting. Careful interpretation of the mass spectral data, in conjunction with chromatographic retention times, allows for confident identification and structural confirmation.

References

- 1. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

- 5. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Sample preparation GC-MS [scioninstruments.com]

Tautomerism in β-Enaminones: A Technical Guide Focused on 4-Amino-3-penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in β-enaminones, with a specific focus on the model compound 4-Amino-3-penten-2-one. The document elucidates the structural and electronic factors governing the equilibrium between the principal tautomeric forms: the keto-enamine and the enol-imine. A comprehensive overview of the analytical techniques employed to characterize and quantify these tautomers is presented, including detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy. Furthermore, the influence of solvent polarity and substituent effects on the position of the tautomeric equilibrium is discussed. Quantitative data from analogous systems are summarized to provide a comparative framework. Visual representations of the tautomeric equilibria and experimental workflows are provided using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to β-Enaminone Tautomerism

β-Enaminones are a class of organic compounds possessing a conjugated system characterized by the presence of an amino group and a carbonyl group separated by a carbon-carbon double bond. This structural motif gives rise to a rich tautomeric chemistry, primarily involving the interconversion between a keto-enamine and an enol-imine form.[1] This is analogous to the well-known keto-enol tautomerism observed in β-dicarbonyl compounds and the imine-enamine tautomerism.[2][3] The position of this equilibrium is a critical determinant of the molecule's physical, chemical, and biological properties, impacting aspects such as reactivity, metal chelation, and interaction with biological targets.

This compound, also known as acetylacetonamine, serves as a quintessential example of a β-enaminone.[4][5] Its simple structure allows for a clear investigation of the fundamental principles of tautomerism in this class of compounds. The predominant tautomers of this compound are the keto-enamine and the enol-imine forms.

Tautomeric Forms of this compound

The tautomeric equilibrium in this compound is dominated by two primary forms:

-

Keto-Enamine: This form is characterized by a ketone group and an enamine moiety. It is often stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, forming a pseudo-aromatic six-membered ring.

-

Enol-Imine: This tautomer features an enol and an imine functional group.

A third, less common tautomer, the Keto-Imine , can also exist, though it is generally less stable.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in β-enaminones is sensitive to a variety of factors, including:

-

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[6] Nonpolar solvents tend to favor the intramolecularly hydrogen-bonded keto-enamine tautomer.[1] In contrast, polar protic solvents can disrupt this intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the solute, potentially shifting the equilibrium towards the more polar enol-imine form.[6][7]

-

Substituent Effects: The electronic nature of substituents on the nitrogen atom and the carbon backbone can significantly influence the relative stabilities of the tautomers. Electron-donating groups on the nitrogen can increase the electron density on the enamine nitrogen, strengthening the intramolecular hydrogen bond and favoring the keto-enamine form. Conversely, electron-withdrawing groups can destabilize the keto-enamine tautomer.[8]

-

Temperature: Temperature can affect the tautomeric equilibrium. An increase in temperature often favors the less stable tautomer.

-

Intramolecular Hydrogen Bonding: The formation of a strong intramolecular hydrogen bond in the keto-enamine form is a major stabilizing factor.

Quantitative Analysis of Tautomeric Equilibria

Table 1: Illustrative Solvent Effects on Tautomeric Equilibrium of Analogous β-Dicarbonyl Compounds

| Compound | Solvent | % Enol Form | Reference |

| Acetylacetone | Gas Phase | 92 | |

| Acetylacetone | Cyclohexane | 95 | |

| Acetylacetone | Chloroform | 81 | |

| Acetylacetone | Water | 15 | |

| Ethyl Acetoacetate | Gas Phase | 46 | |

| Ethyl Acetoacetate | Cyclohexane | 46 | |

| Ethyl Acetoacetate | Chloroform | 27 | |

| Ethyl Acetoacetate | Water | 0.4 |

Note: This table provides data for analogous β-dicarbonyl compounds to illustrate the general trend of solvent effects on the keto-enol equilibrium, which is comparable to the keto-enamine/enol-imine equilibrium in β-enaminones. Generally, nonpolar solvents favor the enol (and by analogy, the keto-enamine) form, while polar solvents shift the equilibrium towards the keto form.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms rely on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria as the different tautomers will have distinct chemical shifts and coupling constants.[6]

Protocol for 1H NMR Analysis of this compound Tautomerism:

-

Sample Preparation:

-

Dissolve a known concentration (e.g., 10-20 mg/mL) of this compound in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6, CD3OD).

-

Use a high-purity NMR solvent to avoid interference from residual proton signals.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard 1H NMR spectrum at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer. For the keto-enamine form of this compound, expect signals for the methyl protons, the vinyl proton, and the N-H proton. The enol-imine form will show a different set of signals.

-

The N-H proton of the keto-enamine form often appears as a broad signal at a downfield chemical shift due to the intramolecular hydrogen bond.

-

Carefully integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the mole fraction of each tautomer from the integral ratios. The equilibrium constant (KT) can then be determined.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor tautomeric equilibria as the different tautomers will have distinct electronic absorption spectra.[6]

Protocol for UV-Vis Analysis of this compound Tautomerism:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent.

-

Prepare a series of dilutions in different solvents of varying polarity.

-

-

Instrumental Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Use the pure solvent as a blank.

-

-

Spectral Analysis:

-

Identify the absorption maxima (λmax) for each tautomer. The conjugated system of each tautomer will result in a characteristic λmax.

-

Changes in the position and intensity of the absorption bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

-

For quantitative analysis, deconvolution of the overlapping absorption bands may be necessary.

-

Computational Studies

In addition to experimental methods, computational chemistry provides a powerful tool for investigating the tautomerism of β-enaminones. Density Functional Theory (DFT) and ab initio methods can be used to calculate the relative energies and thermodynamic properties of the different tautomers in the gas phase and in various solvents using continuum solvation models.[3] These calculations can provide valuable insights into the factors that govern the tautomeric equilibrium and can aid in the interpretation of experimental data.

Conclusion

The tautomerism of β-enaminones, exemplified by this compound, is a complex phenomenon governed by a delicate balance of structural and environmental factors. A thorough understanding of the keto-enamine and enol-imine equilibrium is essential for predicting and controlling the chemical and biological behavior of this important class of compounds. The combination of spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, with computational methods provides a robust framework for the qualitative and quantitative analysis of these tautomeric systems. This guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively investigate tautomerism in β-enaminones and to leverage this understanding in the fields of chemical synthesis, materials science, and drug development.

References

- 1. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Solubility of 4-Amino-3-penten-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-penten-2-one, a key intermediate in various chemical syntheses. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols for determining its solubility, a framework for data presentation, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as acetylacetonamine, is a vinylogous amide and a versatile building block in organic chemistry. Its structure, featuring both an amine and a ketone functional group, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of heterocyclic compounds and other complex organic molecules. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Ethyl Acetate | |||||

| Toluene | |||||

| Hexane | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following protocols outline standard laboratory methods for determining the solubility of an organic compound like this compound.

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Selection of organic solvents (e.g., those listed in Table 1)

-

Spatula

-

Pipettes

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Observe the solution. If the solid completely dissolves, the compound is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."

-

If the compound appears insoluble, gently heat the mixture to observe if solubility increases with temperature. Note any changes.

-

Repeat this process for each solvent of interest.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for obtaining precise solubility measurements.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Selected organic solvents

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature for several hours to allow the excess solid to settle. Alternatively, centrifuge the sample to facilitate phase separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of a suitable solvent. Determine the concentration of this compound in the diluted solution using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer. Back-calculate the original concentration in the saturated solution.

-

-

Data Recording: Record the solubility in g/100 mL and mol/L at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Conclusion

While specific, peer-reviewed quantitative data on the solubility of this compound in organic solvents is currently limited, this guide provides the necessary framework for researchers to systematically determine and record this crucial physical property. The outlined experimental protocols are robust and widely accepted in the scientific community. The provided data table and workflow diagram serve as valuable tools for organizing and visualizing the process of solubility determination, ultimately aiding in the efficient and effective application of this versatile chemical compound in research and development.

References

Stability and Degradation of 4-Amino-3-penten-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-penten-2-one, a simple β-enaminone, serves as a valuable model compound for understanding the stability and degradation of this important class of molecules. Enaminones are prevalent scaffolds in medicinal chemistry, and a thorough understanding of their stability is crucial for drug development, formulation, and storage. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It details the primary degradation pathways, presents quantitative data from related model compounds, and outlines detailed experimental protocols for conducting forced degradation studies.

Introduction

This compound, also known as acetylacetonamine, is a vinylogous amide with a conjugated system that imparts it with unique chemical properties. The intramolecular hydrogen bond between the amine proton and the carbonyl oxygen contributes to the stability of the planar E-isomer. However, this molecule is susceptible to degradation under various environmental conditions, which can impact its purity, potency, and safety profile if it were part of a more complex active pharmaceutical ingredient (API).

Forced degradation studies are essential in pharmaceutical development to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This guide summarizes the known and predicted degradation behaviors of this compound to aid researchers in this endeavor.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1][2] |

| Molecular Weight | 99.13 g/mol | [1][2] |

| CAS Number | 1118-66-7 | [1][2] |

| Appearance | Low-melting solid | |

| Melting Point | ~38-41 °C | |

| Boiling Point | 104 °C at 16 mmHg | |

| Solubility | Soluble in many organic solvents |

Degradation Pathways and Mechanisms

The stability of this compound is influenced by several factors, with hydrolysis being the most well-characterized degradation pathway.

Hydrolytic Degradation

Enaminones are susceptible to hydrolysis, particularly under acidic conditions. The reaction is reversible and leads to the formation of the corresponding amine and β-dicarbonyl compound.

Mechanism of Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of this compound proceeds via the following steps:

-

Protonation: The reaction is initiated by the protonation of the enamine at the α-carbon, which is the rate-determining step. This disrupts the conjugated system and forms a reactive iminium ion intermediate.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

-

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

-

Elimination: The protonated amino group is eliminated as ammonia, and the carbonyl group is reformed upon deprotonation.

The primary degradation products of the hydrolysis of this compound are acetylacetone and ammonia .

References

An In-depth Technical Guide to 4-Amino-3-penten-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-penten-2-one, a versatile chemical compound with significant applications in analytical chemistry and potential relevance to drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and underlying chemical principles.

Chemical Identity and Nomenclature

This compound is a stable enaminone, a class of compounds characterized by a conjugated system of an amine and a ketone. It is most commonly known by its synonym, Acetylacetonamine . Due to its primary application as a fluorimetric reagent for aldehydes, it is also widely referred to as Fluoral-P .

Below is a comprehensive list of its synonyms and alternative names:

-

(3Z)-4-Amino-3-penten-2-one[1]

-